3-Chloro-4-hydroxybenzenesulfonamide

Descripción general

Descripción

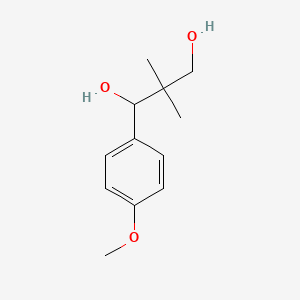

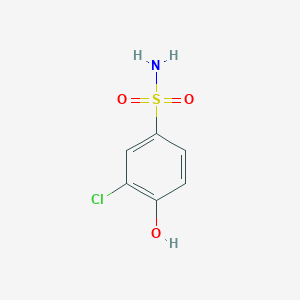

3-Chloro-4-hydroxybenzenesulfonamide is a chemical compound with the molecular formula C6H6ClNO3S and a molecular weight of 207.64 . It is a powder that is stored at room temperature .

Molecular Structure Analysis

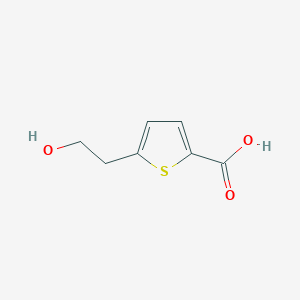

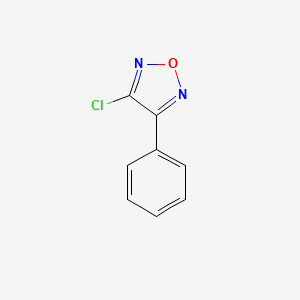

The InChI code for this compound is 1S/C6H6ClNO3S/c7-5-3-4(12(8,10)11)1-2-6(5)9/h1-3,9H,(H2,8,10,11) . This indicates the molecular structure and the arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a melting point range of 196-199 degrees Celsius .Aplicaciones Científicas De Investigación

Chemical Synthesis and Characterization

- 3-Chloro-4-hydroxybenzenesulfonamide has been utilized in various chemical syntheses, like the formation of N-aryl-hydroxybenzenesulfonamide derivatives. These compounds were created for potential applications as fasciolicides, highlighting the versatility of this compound in chemical synthesis (Shen Jun-ju, 2004).

Antitumor Applications

- Research has shown the application of related sulfonamides in antitumor activities. For instance, compounds from sulfonamide-focused libraries were evaluated for antitumor effects, with some advancing to clinical trials due to their potential as cell cycle inhibitors in cancer therapy (Owa et al., 2002). This suggests a potential area of exploration for this compound in cancer research.

Antibacterial Activity

- Novel derivatives of 4-chloro-2-mercaptobenzenesulfonamides, a compound related to this compound, have demonstrated antibacterial activity against various strains of anaerobic Gram-positive bacteria (Sławiński et al., 2013). This indicates the potential use of this compound in developing new antibacterial agents.

Pharmacological Research

- Related compounds to this compound, such as dibenzensulfonamides, have been investigated for their anticancer effects through apoptosis and autophagy pathways. They also exhibited significant inhibitory effects on human carbonic anhydrase isoenzymes, suggesting their potential in pharmacological research (Gul et al., 2018).

Environmental Applications

- In environmental science, studies have utilized related compounds for assessing advanced oxidation processes in air treatment applications, such as the mass transfer enhancement in compact chemical scrubbers. This indicates potential environmental applications for this compound in pollution control technologies (Biard et al., 2011).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding ingestion and inhalation, not getting it on skin or in eyes, and ensuring adequate ventilation .

Mecanismo De Acción

Target of Action

Sulfonamides, a group of compounds to which 3-chloro-4-hydroxybenzenesulfonamide belongs, are known to target carbonic anhydrases .

Mode of Action

They form a coordination bond between the negatively charged amino group and the zinc ion in the enzyme, making hydrogen bonds and hydrophobic contacts with other parts of the inhibitor molecule .

Biochemical Pathways

Sulfonamides are known to inhibit carbonic anhydrase, which plays a crucial role in maintaining ph balance in the body and assisting in the transport of carbon dioxide .

Pharmacokinetics

Sulfonamides in general exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Result of Action

The inhibition of carbonic anhydrase by sulfonamides can lead to a decrease in the concentration of hydrogen ions in the cells, affecting various physiological processes .

Action Environment

Factors such as ph and temperature can affect the binding of sulfonamides to their target enzymes .

Análisis Bioquímico

Biochemical Properties

The available data does not provide specific information about the enzymes, proteins, and other biomolecules it interacts with .

Cellular Effects

There is no available data on how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

There is no available data on how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is no available data on the temporal effects of 3-Chloro-4-hydroxybenzenesulfonamide in laboratory settings, including information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

There is no available data on how the effects of this compound vary with different dosages in animal models .

Metabolic Pathways

There is no available data on any enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels .

Transport and Distribution

There is no available data on how this compound is transported and distributed within cells and tissues .

Propiedades

IUPAC Name |

3-chloro-4-hydroxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO3S/c7-5-3-4(12(8,10)11)1-2-6(5)9/h1-3,9H,(H2,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFNZRQFARUGWSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10307739 | |

| Record name | 3-chloro-4-hydroxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25319-97-5 | |

| Record name | NSC194871 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloro-4-hydroxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-hydroxybenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B3050282.png)

![Isoxazole, 3-[3-bromo-2-methyl-6-(methylsulfonyl)phenyl]-4,5-dihydro-](/img/structure/B3050283.png)